Nadifloxacin has been explored as a topical treatment for acne vulgaris, a common skin condition. Research suggests it's effective against Propionibacterium acnes, a bacterium linked to acne development [1]. Studies have shown positive results in reducing inflammatory and non-inflammatory lesions associated with acne [2].
In vitro and clinical research has investigated nadifloxacin's efficacy against various bacteria commonly causing skin infections. These include Staphylococcus species, Streptococcus species, and Propionibacterium species [1]. Studies suggest it may be a potential therapeutic agent for treating bacterial skin infections [2].
Nadifloxacin is a topical fluoroquinolone antibiotic primarily used for treating acne vulgaris and various bacterial skin infections. It is characterized by its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus. The compound's chemical formula is , with a molar mass of approximately 360.385 g/mol. Nadifloxacin acts by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial proliferation .
Nadifloxacin acts as a bactericidal agent by inhibiting bacterial DNA replication. It binds to the enzyme DNA gyrase and topoisomerase IV, which are essential for unwinding and supercoiling bacterial DNA during replication. This binding prevents these enzymes from performing their functions, leading to the accumulation of damaged DNA and ultimately cell death.
The biological activity of Nadifloxacin is primarily attributed to its potent antibacterial properties. It exhibits significant efficacy against a range of microorganisms, including:
In clinical studies, Nadifloxacin has demonstrated effectiveness in reducing inflammatory lesions associated with acne vulgaris and has been shown to possess sebostatic (oil-reducing) and anti-inflammatory effects, contributing to its therapeutic profile .
Nadifloxacin can be synthesized through several methods, typically involving the construction of the quinolone core followed by functional group modifications. Common synthesis routes include:
Specific synthetic pathways may vary based on the desired yield and purity of the end product .
Nadifloxacin is primarily used in dermatology for:
Its topical application minimizes systemic exposure, making it suitable for localized treatment without significant side effects commonly associated with systemic antibiotics .
Nadifloxacin belongs to a class of compounds known as fluoroquinolones. Here are several similar compounds along with a comparison highlighting Nadifloxacin's uniqueness:
Compound Name | Spectrum of Activity | Unique Features |
---|---|---|
Ciprofloxacin | Broad-spectrum | Oral administration; used for systemic infections |
Levofloxacin | Broad-spectrum | Enhanced activity against respiratory pathogens |
Ofloxacin | Broad-spectrum | Effective against urinary tract infections |
Moxifloxacin | Broad-spectrum | Improved efficacy against anaerobes |
Nadifloxacin | Topical use only | Specifically designed for acne treatment; sebostatic effect |
Nadifloxacin's unique position lies in its formulation for topical application specifically targeting skin conditions like acne vulgaris, differentiating it from other fluoroquinolones that are often used systemically .
The structural characterization of nadifloxacin has been primarily achieved through X-ray crystallographic analysis of its co-crystal with oxalic acid, which provides valuable insights into the molecular geometry and intermolecular interactions of this fluoroquinolone antibiotic [1] [2] [3] [4].
Nadifloxacin crystallizes as a 2:1 co-crystal with oxalic acid in the triclinic crystal system with space group P-1 [1] [2] [3] [4]. The detailed crystallographic parameters reveal the following unit cell dimensions:
The asymmetric unit comprises one nadifloxacin molecule in a general position and half of an oxalic acid molecule located about a center of inversion [1] [2] [3]. X-ray crystallographic analysis reveals that nadifloxacin adopts a non-planar molecular conformation, with the torsion angle C7—C6—N2—C5 measuring 104.0(3)°, indicating significant deviation from planarity in the piperidine substituent region [1] [3].
The tricyclic quinolizine core maintains its characteristic fused ring system, with the fluorine atom positioned at the 9-position of the quinoline ring system [1] [2] [3]. The 4-hydroxypiperidine substituent at the 8-position exhibits conformational flexibility, as evidenced by the observed torsion angles and thermal displacement parameters [1] [3].
The crystal structure determination was performed using high-quality diffraction data collected at room temperature (297 K) with Mo Kα radiation [1] [3] [4]. The refinement statistics demonstrate excellent data quality:
Density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of nadifloxacin's tricyclic core system [5] [6] [7] [8]. The pyrido[3,2,1-ij]quinoline scaffold represents a unique structural motif among fluoroquinolones, distinguished from conventional quinolone cores by its fused tricyclic arrangement [9] [10] [11].
Quantum mechanical studies utilizing DFT methodologies have revealed the electronic characteristics of nadifloxacin's benzoquinolizine core [11] [5] [6]. The tricyclic system exhibits distinctive electronic properties that contribute to its antibacterial activity and physicochemical behavior. Time-dependent DFT (TD-DFT) calculations have been particularly valuable in understanding the optical properties and electronic transitions within the aromatic system [5] [6].
The HOMO and LUMO energy levels of nadifloxacin have been calculated to provide insights into its chemical reactivity and stability [6] [7]. The energy gap between frontier molecular orbitals influences the compound's electron-donating and electron-accepting capabilities, which are crucial for its interaction with bacterial DNA gyrase [6].
DFT calculations on nadifloxacin and related fluoroquinolones typically employ the B3LYP hybrid functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [5] [6] [8]. These computational approaches provide reliable predictions of molecular geometries, electronic properties, and vibrational frequencies that complement experimental crystallographic data [5] [6].
The optimization of nadifloxacin's molecular geometry through quantum mechanical calculations reveals the preferred conformations of the tricyclic core and provides theoretical bond lengths and angles that can be compared with experimental X-ray crystallographic results [5] [6] [8].
The 4-hydroxypiperidine moiety attached to the 8-position of nadifloxacin's tricyclic core exhibits significant conformational flexibility, which has important implications for its biological activity and crystalline packing [1] [3] [12] [13].
Computational studies have examined the conformational preferences of the piperidine ring, which predominantly adopts chair conformations in the solid state [1] [3]. The presence of the hydroxyl group at the 4-position influences the ring pucker and affects the overall molecular geometry. NMR spectroscopic studies and crystallographic analysis confirm that the hydroxyl group preferentially occupies an equatorial position to minimize steric interactions [1] [3].
The connection between the piperidine substituent and the aromatic core involves a C-N bond that exhibits restricted rotation due to partial double-bond character arising from conjugation with the quinoline π-system [12] [13]. Computational analysis of the rotational energy profile around this bond reveals barriers that influence the conformational dynamics and molecular recognition properties [13].
Nadifloxacin exists as a racemic mixture, with both R and S enantiomers exhibiting different biological activities [14] [15]. The stereochemistry at the chiral center in the tricyclic system significantly influences the molecular conformation and, consequently, the biological activity. Studies have shown that the S-enantiomer generally exhibits greater antibacterial potency compared to the R-enantiomer [14] [10].
The hydrogen bonding patterns in nadifloxacin crystal structures provide crucial insights into intermolecular interactions and potential tautomeric equilibria [1] [2] [3] [16].
X-ray crystallographic analysis reveals the presence of an intramolecular O—H⋯O hydrogen bond within the nadifloxacin molecule, specifically between the carboxylic acid group and the carbonyl oxygen, forming an R₁¹(6) ring motif [1] [3]. This intramolecular interaction, with parameters O2—H2⋯O3 [D⋯A = 2.536(3) Å, D—H⋯A = 165(5)°], contributes to the stabilization of the molecular conformation [1] [3].
The crystal packing of nadifloxacin is dominated by extensive intermolecular hydrogen bonding interactions [1] [2] [3] [16]. The hydroxyl group of the piperidine substituent serves as both a hydrogen bond donor and acceptor, participating in the formation of hydrogen-bonded chains and ribbons [1] [3].
Key intermolecular hydrogen bonding interactions include:
Fluoroquinolones, including nadifloxacin, can exist in different tautomeric forms depending on the protonation state of the carboxylic acid and the nitrogen atoms in the ring system [17] [18] [19]. The zwitterionic form, where the carboxylic acid is deprotonated and a nitrogen atom is protonated, represents one of the possible tautomeric states [20] [18].
The pH-dependent tautomeric equilibria of nadifloxacin influence its solubility, stability, and biological activity [18] [19]. Unlike many other fluoroquinolones that possess basic side chains, nadifloxacin's non-basic hydroxypiperidine substituent results in unique ionization behavior, with the compound remaining primarily in un-ionized form under acidic conditions [11].
Hirshfeld surface analysis provides quantitative insights into the intermolecular interactions governing crystal packing [1] [2] [3] [21]. For nadifloxacin, the analysis reveals that hydrogen-hydrogen contacts make the largest contribution (43.4%) to the total Hirshfeld surface, followed by oxygen-hydrogen contacts (28.7%) [1] [3].
The fingerprint plots demonstrate characteristic patterns for different interaction types:
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